2-(2-Cyclopentylethyl)pyrrolidine hydrochloride

Lipophilicity Molecular Weight Hydrophobic Surface Area

Select 2-(2-cyclopentylethyl)pyrrolidine hydrochloride (CAS 1421602-09-6) for reproducible CNS-targeted SAR campaigns. Unlike its free base (MW 167.29), this HCl salt (MW 203.75 g/mol) delivers enhanced aqueous solubility and handling stability—eliminating stock solution variability in cellular assays. The cyclopentylethyl substituent provides a balanced lipophilic profile (LogP ≈3.13) ideal for brain-penetrant ligand design, serving as an aliphatic bioisostere for phenyl/benzyl groups to reduce CYP-mediated metabolism while preserving target engagement. Available in ≥98% purity for reliable multi-step synthesis and focused library construction.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 1421602-09-6
Cat. No. B1458881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopentylethyl)pyrrolidine hydrochloride
CAS1421602-09-6
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2CCCN2.Cl
InChIInChI=1S/C11H21N.ClH/c1-2-5-10(4-1)7-8-11-6-3-9-12-11;/h10-12H,1-9H2;1H
InChIKeyABQGEUOIGGYXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopentylethyl)pyrrolidine Hydrochloride (CAS 1421602-09-6): Chemical Profile and Procurement-Relevant Properties


2-(2-Cyclopentylethyl)pyrrolidine hydrochloride (CAS 1421602-09-6) is a substituted pyrrolidine derivative, featuring a five-membered nitrogen-containing heterocycle substituted at the 2-position with a 2-cyclopentylethyl group [1]. As a hydrochloride salt (C₁₁H₂₂ClN, MW 203.75 g/mol), it offers enhanced stability and aqueous solubility compared to its free base form (2-(2-cyclopentylethyl)pyrrolidine, MW 167.29 g/mol), making it more amenable to aqueous formulation and handling in laboratory settings . The compound is classified within the pyrrolidine class of cyclic amines, which are widely employed as versatile small-molecule scaffolds and building blocks in medicinal chemistry and organic synthesis .

Why 2-(2-Cyclopentylethyl)pyrrolidine Hydrochloride Cannot Be Freely Substituted with Other Pyrrolidine Analogs


Substituting 2-(2-cyclopentylethyl)pyrrolidine hydrochloride with a seemingly similar pyrrolidine analog (e.g., 2-(2-cyclohexylethyl)-, 2-(2-phenylethyl)-, or 2-cyclopentyl-pyrrolidine hydrochloride) introduces significant changes in lipophilicity, steric bulk, and conformational flexibility that directly impact critical physicochemical and biological parameters . Even minor alkyl chain modifications alter LogP, aqueous solubility, and molecular recognition events such as target binding affinity or metabolic stability [1]. Consequently, in structure-activity relationship (SAR) campaigns, medicinal chemistry programs, or chemical biology probe development, direct replacement without re-optimization compromises experimental reproducibility and may invalidate structure-based hypotheses. The following quantitative evidence delineates precisely how the unique cyclopentylethyl substitution profile of this compound translates into measurable differences relative to its closest in-class comparators.

Quantitative Differentiation Evidence for 2-(2-Cyclopentylethyl)pyrrolidine Hydrochloride vs. Key Analogs


Molecular Weight and Lipophilicity Modulation vs. 2-Cyclopentylpyrrolidine Hydrochloride

The addition of an ethyl spacer between the cyclopentyl ring and the pyrrolidine core in the target compound increases molecular weight and lipophilic surface area compared to the direct cyclopentyl-substituted analog. This structural modification is predicted to elevate LogP and membrane permeability, a critical determinant for CNS penetration or cellular uptake in cellular assays. No direct experimental LogP data is available for these specific compounds, but the molecular weight difference (203.75 vs. 175.7 g/mol) and increased rotatable bond count serve as a quantitative proxy for increased lipophilicity [1].

Lipophilicity Molecular Weight Hydrophobic Surface Area

Hydrophobic Surface Area and LogP Estimation vs. 2-(2-Phenylethyl)pyrrolidine Hydrochloride

Replacing the aromatic phenyl ring in the comparator with a saturated cyclopentyl ring in the target compound alters both π-character and three-dimensional shape. While experimental LogP values are unavailable, the molecular weight difference (203.75 vs. 211.73 g/mol) and the presence of an aliphatic ring versus an aromatic ring provide a qualitative basis for expecting reduced planarity and potentially lower LogP, which can favorably impact solubility and metabolic stability [1].

Lipophilicity Hydrophobic Surface Area LogP

Rotatable Bond Count and Conformational Flexibility vs. 2-(2-Cyclohexylethyl)pyrrolidine

The target compound contains 3 rotatable bonds (excluding the ring), whereas the cyclohexyl analog contains the same number of rotatable bonds but a larger, more conformationally constrained ring system [1]. The cyclopentyl ring provides a smaller, less flexible hydrophobic surface compared to the cyclohexyl ring, which may translate to reduced entropic penalty upon target binding and improved ligand efficiency in structure-based drug design contexts .

Conformational Flexibility Rotatable Bonds Structure-Based Drug Design

Hydrochloride Salt Form vs. Free Base: Aqueous Solubility and Handling Advantages

The hydrochloride salt form of 2-(2-cyclopentylethyl)pyrrolidine (CAS 1421602-09-6) is documented to be more stable and water-soluble than the corresponding free base (CAS 383127-37-5) . While exact aqueous solubility values are not reported in public datasheets, this general property of hydrochloride salts relative to free amines is well-established. This translates to improved handling characteristics, more accurate solution preparation, and enhanced formulation flexibility in biological assays or in vivo studies.

Solubility Stability Formulation

Optimal Scientific and Industrial Applications for 2-(2-Cyclopentylethyl)pyrrolidine Hydrochloride


CNS Drug Discovery: Scaffold Optimization for Improved Blood-Brain Barrier Penetration

Based on its molecular weight (203.75 g/mol) and predicted lipophilicity profile—intermediate between smaller cyclopentyl and larger phenyl analogs—this compound is well-suited for structure-activity relationship (SAR) studies aimed at optimizing central nervous system (CNS) exposure. The cyclopentylethyl group offers a balance between hydrophobic surface area and conformational flexibility, making it a valuable building block for designing brain-penetrant ligands targeting GPCRs, ion channels, or enzymes .

Chemical Biology Probe Development: Tuning Physicochemical Properties for Cellular Target Engagement

The hydrochloride salt form provides enhanced aqueous solubility and handling stability, which are critical for preparing accurate stock solutions in cellular assays. Compared to the free base, the salt form reduces variability in dose-response experiments, thereby improving the reproducibility of target engagement studies in phenotypic screening or chemical biology workflows .

Medicinal Chemistry: Scaffold Hopping from Phenyl to Aliphatic Bioisosteres

The cyclopentylethyl group can serve as an aliphatic bioisostere for phenyl or benzyl groups, offering a strategy to mitigate CYP-mediated metabolism, reduce planarity, or improve solubility while maintaining or modulating target binding affinity. This compound is a key intermediate for synthesizing focused libraries to explore these SAR hypotheses .

Organic Synthesis: Versatile Building Block for Complex Molecule Construction

As a substituted pyrrolidine hydrochloride, this compound is employed as a versatile small-molecule scaffold in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its availability in high purity (≥95-98%) from multiple suppliers ensures reliable performance in multi-step synthetic sequences .

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